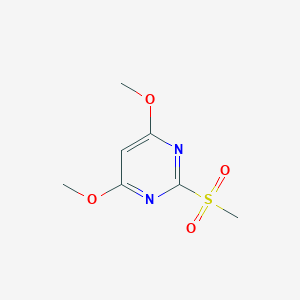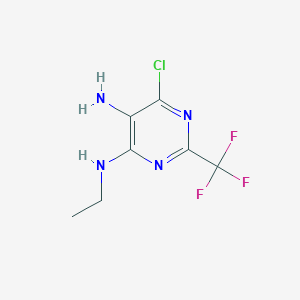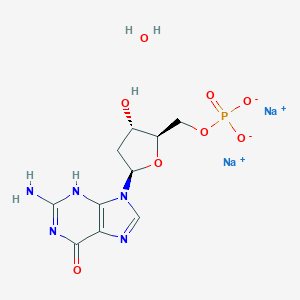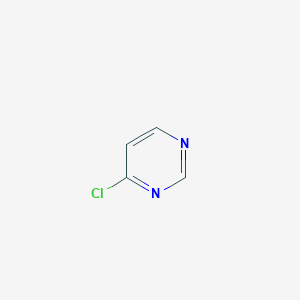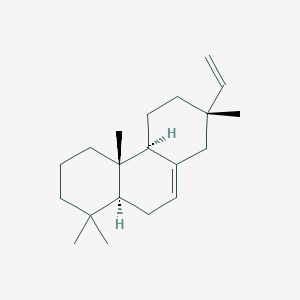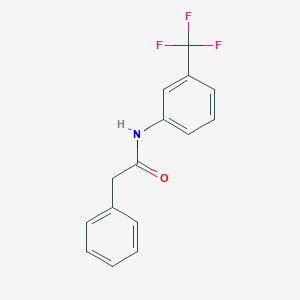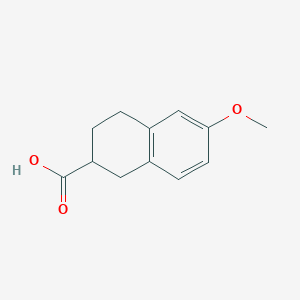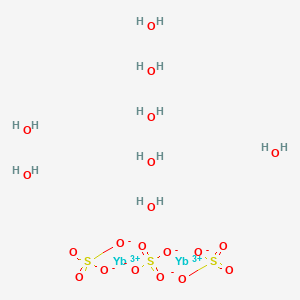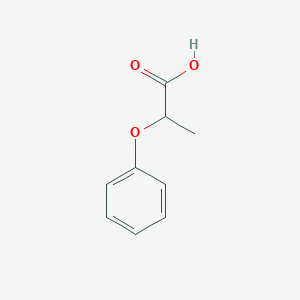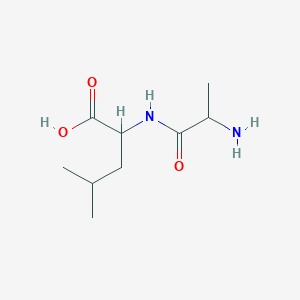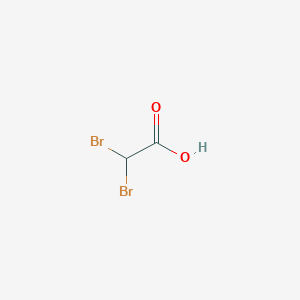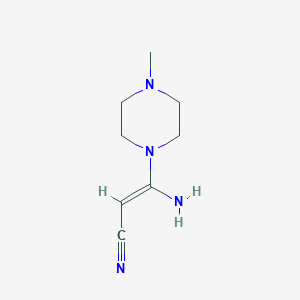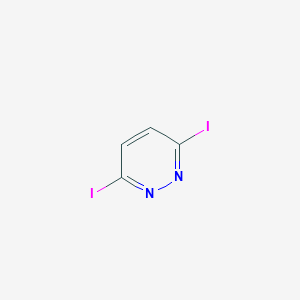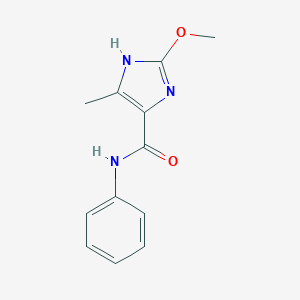
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 was first synthesized in 1994 by researchers at the University of Tokyo and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide works by binding to the ATP-binding site of JAK and preventing the phosphorylation of STAT proteins, which are downstream targets of JAK. This inhibition of JAK/STAT signaling pathways leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its ability to selectively inhibit JAK/STAT signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes and disease. However, one limitation of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its relatively non-specific nature, as it can also inhibit other kinases and signaling pathways. Additionally, 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, including the development of more selective JAK/STAT inhibitors, the investigation of the role of JAK/STAT signaling pathways in various diseases, and the exploration of combination therapies using 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-methyl-4-nitrophenol with ethyl bromoacetate to form 2-methoxy-5-methyl-4-nitrophenylacetate. The nitro group is then reduced using iron powder to form 2-methoxy-5-methyl-4-aminophenylacetate, which is then reacted with phosgene and ammonia to form 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways, which are involved in a variety of cellular processes including growth, differentiation, and survival. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells and has potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
Número CAS |
138944-33-9 |
|---|---|
Nombre del producto |
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



